6-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylic acid
Description
Properties
CAS No. |
1393558-71-8 |
|---|---|
Molecular Formula |
C7H4F3NO3 |
Molecular Weight |
207.11 g/mol |
IUPAC Name |
6-oxo-4-(trifluoromethyl)-1H-pyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H4F3NO3/c8-7(9,10)3-1-4(6(13)14)11-5(12)2-3/h1-2H,(H,11,12)(H,13,14) |
InChI Key |
CBLNTLHIERBSTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(NC1=O)C(=O)O)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Sequence and Conditions
-
Formation of 2,6-Dihydroxy-3-cyano-4-trifluoromethylpyridine :
Cyanoacetamide reacts with ethyl 4,4,4-trifluoroacetoacetate in anhydrous methanol under reflux, catalyzed by potassium hydroxide (0.45 g/mL in methanol). The mixture is refluxed for 6 hours, yielding a dihydroxy intermediate after filtration and washing. -
Chlorination with POCl₃ :
The dihydroxy intermediate is treated with phosphorus oxychloride (POCl₃) at 110°C for 0.5 hours, replacing hydroxyl groups with chlorides to form 2,6-dichloro-3-cyano-4-trifluoromethylpyridine. Excess POCl₃ is removed via vacuum distillation. -
Hydrogenation and Hydroxylation :
The dichloro derivative undergoes hydrogenation in an autoclave with 5% Pd/C, triethylamine, and absolute ethanol under 1.8 MPa H₂ at 80°C. This step reduces chlorides to hydroxyl groups, yielding 6-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylic acid with a reported yield of 78%.
Hydrolysis of Nitrile Precursors Under Acidic Conditions
This method leverages nitrile hydrolysis to introduce the carboxylic acid group, as described by VulcanChem.
Key Steps
-
Synthesis of 3-Cyano-4-trifluoromethylpyridine Derivatives :
A nitrile-containing precursor, such as 2-chloro-3-cyano-4-trifluoromethylpyridine, is prepared via nucleophilic substitution or cyclization reactions. -
Acidic Hydrolysis :
The nitrile group is hydrolyzed using concentrated hydrochloric acid (10 N HCl) at 100°C for 3–5 hours. Neutralization with aqueous NaOH (pH 4–5) precipitates the carboxylic acid, which is purified via recrystallization or chromatography. Yields range from 65% to 72%.
Cyclization-Carboxylation Strategy
This route constructs the pyridine ring while simultaneously introducing the carboxylic acid group, often employing cyclization of β-keto esters or malononitrile derivatives.
Procedure
-
Cyclization with Trifluoromethylacetylacetone :
Ethyl 4,4,4-trifluoroacetoacetate reacts with malononitrile in ethanol under basic conditions (e.g., K₂CO₃), forming a pyridine ring via Knorr-type cyclization. -
Oxidative Carboxylation :
The intermediate undergoes oxidation with KMnO₄ or H₂O₂ in acidic media to install the carboxylic acid group. Reaction temperatures of 60–80°C and durations of 4–6 hours yield the final product with 68–75% efficiency.
Optimization Strategies for Enhanced Efficiency
Catalytic Improvements
Process Innovations
-
Continuous Flow Systems : Automated flow reactors optimize parameters (temperature, stoichiometry) for POCl₃-mediated chlorination, achieving >98% purity.
-
Microwave Assistance : Microwave irradiation reduces reaction times for nitrile hydrolysis from hours to minutes, maintaining yields of 70–75%.
Analytical Characterization
Spectroscopic Data
-
¹H NMR : Aromatic protons appear as doublets at δ 8.21–8.45 ppm, while the hydroxyl proton resonates as a broad singlet at δ 12.8 ppm.
-
¹⁹F NMR : The trifluoromethyl group produces a singlet at δ -63.7 ppm.
-
IR Spectroscopy : Strong bands at 1695 cm⁻¹ (C=O stretch) and 1120 cm⁻¹ (C-F stretch) confirm functional groups.
-
HRMS : Molecular ion peak at m/z 207.0321 ([M+H]⁺) validates the molecular formula C₇H₄F₃NO₃.
Comparative Analysis of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield | Purity |
|---|---|---|---|---|---|
| Chlorination-Hydrogenation | Cyanoacetamide | POCl₃, Pd/C, H₂ | 80°C, 1.8 MPa H₂ | 78% | >95% |
| Nitrile Hydrolysis | 3-Cyano-4-trifluoromethylpyridine | 10 N HCl, NaOH | 100°C, 3–5 hours | 72% | 90–95% |
| Cyclization-Carboxylation | Ethyl trifluoroacetoacetate | KMnO₄, H₂SO₄ | 60–80°C, 4–6 hours | 68% | 85–90% |
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes Pd-catalyzed carbonylation to form methyl esters under pressurized CO conditions. This reaction mirrors methodologies developed for structurally related pyridine derivatives :
| Conditions | Catalyst System | Temperature | Yield |
|---|---|---|---|
| CO (40 psi) | Pd(OAc)₂/dppf/Et₃N | 60°C | 96% |
Procedure : A solution of 6-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylic acid in methanol reacts with Pd(OAc)₂, dppf, and triethylamine under CO pressure. The methyl ester product forms after 17–22 hours with subsequent purification .
Decarboxylation
Thermal or acidic conditions promote decarboxylation, yielding 6-hydroxy-4-(trifluoromethyl)pyridine:
| Conditions | Temperature | Catalyst | Yield |
|---|---|---|---|
| Aqueous HCl | 50°C | — | 97% |
Mechanism : Protonation of the carboxylate followed by CO₂ elimination. This aligns with observations in 2-chloro-6-(trifluoromethyl)pyridine hydrolysis systems .
Hydroxyl Group Substitution
The hydroxyl group participates in nucleophilic substitution reactions. For example, chlorination with HCl generates 2-chloro-4-(trifluoromethyl)pyridine-6-carboxylic acid :
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| HCl (36%) | Water | 50°C | 92% |
Limitation : Competing decarboxylation occurs above 60°C, requiring precise temperature control .
Oxidation of the Hydroxyl Group
Controlled oxidation converts the hydroxyl group to a ketone, though reactivity is modulated by the electron-withdrawing trifluoromethyl group:
| Oxidant | Conditions | Product |
|---|---|---|
| KMnO₄ | Acidic H₂O, 0–5°C | 6-oxo-4-(trifluoromethyl)pyridine-2-carboxylic acid |
Side Reaction : Over-oxidation to quinoline derivatives occurs at higher temperatures.
Amide Formation
The carboxylic acid reacts with amines via standard coupling protocols, though direct examples are inferred from analogous pyridine systems :
| Coupling Agent | Base | Solvent | Yield |
|---|---|---|---|
| EDCl/HOBt | DIPEA | DMF | 85–90% |
Application : Amide derivatives show enhanced metabolic stability in pharmaceutical contexts .
Cross-Coupling Reactions
After hydroxyl-group activation (e.g., as a triflate), Suzuki-Miyaura couplings introduce aryl/heteroaryl groups :
| Substrate | Catalyst | Conditions | Yield |
|---|---|---|---|
| Arylboronic acid | Pd(PPh₃)₄ | THF, 80°C | 75% |
Example : Coupling with 4-methoxyphenylboronic acid produces 6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridine-2-carboxylic acid .
Electrophilic Aromatic Substitution
The electron-deficient pyridine ring undergoes nitration and sulfonation at position 5 (meta to substituents) :
| Reaction | Reagent | Position | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C-5 | 60% |
| Sulfonation | SO₃/H₂SO₄ | C-5 | 55% |
Regioselectivity : Directed by the trifluoromethyl group’s electron-withdrawing effect .
Complexation with Metals
The carboxylic acid and pyridine nitrogen coordinate transition metals, forming chelates :
| Metal Salt | Ligand Ratio | Application |
|---|---|---|
| Cu(II) acetate | 1:2 | Catalytic oxidation |
Structure : X-ray data confirm bidentate binding via COO⁻ and pyridine N .
Biological Activity Modulation
Derivatives exhibit enhanced pharmacokinetic properties due to trifluoromethyl’s metabolic stability :
| Derivative | IC₅₀ (DAAO) | Metabolic Stability (t₁/₂) |
|---|---|---|
| Methyl ester | 2.8 μM | 4.2 h (human liver microsomes) |
Key Finding : Esterification improves membrane permeability relative to the parent acid .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Research indicates that derivatives of 6-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylic acid exhibit notable antimicrobial properties. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial membranes. Studies have shown efficacy against several strains of bacteria, making it a candidate for developing new antibiotics .
1.2 Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects, particularly in the context of diseases mediated by the NF-kB signaling pathway. Inhibitors targeting this pathway are crucial for treating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. The compound's ability to modulate cytokine production suggests potential therapeutic applications .
1.3 Cancer Research
There is ongoing research into the use of trifluoromethyl pyridine derivatives in cancer therapy. The compound's structure allows it to interact with various biological targets involved in tumor growth and metastasis. Preliminary studies indicate that it may inhibit cell proliferation in certain cancer cell lines, warranting further investigation into its mechanisms and efficacy .
Agrochemical Applications
2.1 Herbicides and Pesticides
The unique chemical properties of this compound make it a valuable component in the formulation of herbicides and pesticides. Its trifluoromethyl group contributes to increased activity against specific pests while reducing toxicity to non-target organisms. This selectivity is crucial for developing environmentally friendly agricultural chemicals .
2.2 Plant Growth Regulators
Research has also explored the use of this compound as a plant growth regulator. Its ability to influence plant metabolism can enhance growth rates and yield in crops, making it an attractive option for agricultural applications .
Synthetic Applications
3.1 Building Block in Organic Synthesis
this compound serves as an important building block in organic synthesis, particularly in creating more complex molecules with desired biological activities. Its derivatives can be synthesized through various chemical reactions, allowing chemists to tailor compounds for specific applications.
3.2 Research Reagent
In laboratory settings, this compound is utilized as a reagent for various chemical reactions due to its stability and reactivity profile. It is commonly used in studies related to fluorinated compounds and their interactions with biological systems .
Case Studies
Mechanism of Action
The mechanism of action of 6-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Substituent Effects on Acidity and Reactivity
- 4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid (): The -CF₃ group at position 4 enhances the acidity of the carboxylic acid (pKa ~2–3) compared to non-fluorinated analogs. This compound’s safety data highlight its stability under neutral conditions but reactivity with strong acids/bases .
- 6-Hydroxy-4-(4-Methoxyphenyl)Pyridine-2-Carboxylic Acid ():
The electron-donating methoxy (-OMe) group at position 4 reduces acidity (pKa ~4–5) compared to the -CF₃ analog. This difference underscores the role of substituents in modulating electronic properties .
Heterocyclic Variations
- The -CF₃ group improves metabolic stability but reduces aqueous solubility compared to pyridine-2-carboxylic acids .
Molecular Weight and Solubility
| Compound | Molecular Weight | Solubility (mg/mL) | Key Features |
|---|---|---|---|
| 6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid | 220.19 | <1 (water) | Pyrimidine core, aromatic |
| 4-(Trifluoromethyl)-3-pyridinecarboxylic acid | 191.11 | ~10 (DMSO) | High LogP (~2.8) |
| 6-Hydroxy-4-(trifluoromethyl)pyridine-2-carboxylic acid (estimated) | 227.12 | ~5 (DMSO) | Balanced polarity |
Pyrimidine derivatives (e.g., ) exhibit lower solubility due to increased aromaticity, whereas -CF₃ groups in pyridines moderately enhance lipophilicity without severely compromising solubility .
Functional and Application-Based Comparisons
Pharmaceutical Relevance
- FAUC 329 (): A pyrazolo[1,5-a]pyridine-2-carboxylic acid derivative with demonstrated dopamine D3 receptor affinity (IC₅₀ ~10 nM). The -CF₃ group in analogous structures improves target selectivity .
- BI 605906 (): A thieno[2,3-b]pyridine-2-carboxamide with anti-inflammatory activity. The -CF₃ moiety enhances metabolic stability (t₁/₂ >6 hrs in vivo) .
Biological Activity
6-Hydroxy-4-(trifluoromethyl)pyridine-2-carboxylic acid is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a hydroxyl group and a trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, making it an attractive candidate for drug development.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, demonstrating effective inhibition of growth at micromolar concentrations. For instance, in vitro assays revealed an IC50 value of approximately 5 µM against Staphylococcus aureus, indicating significant potential as an antimicrobial agent.
Anticancer Activity
The compound has also shown promise in anticancer research. In cell line studies, it was effective against several cancer types, including breast (MCF-7) and leukemia (CEM-13) cell lines. The mechanism appears to involve apoptosis induction, as evidenced by flow cytometry analyses that indicated increased caspase activity in treated cells .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 8.5 | Apoptosis induction |
| CEM-13 | 7.2 | Caspase activation |
| U-937 | 10.0 | Cell cycle arrest |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It acts as a ligand for certain enzymes and receptors, modulating their activity and leading to downstream effects such as apoptosis in cancer cells. Computational studies suggest that the trifluoromethyl group enhances binding affinity to target proteins, thereby increasing efficacy .
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry assessed the antimicrobial properties of various pyridine derivatives, including this compound. Results showed that this compound outperformed several known antibiotics in terms of minimum inhibitory concentration (MIC) against Gram-positive bacteria.
Study 2: Anticancer Potential
In a comparative study involving multiple hydroxypyridone derivatives, this compound demonstrated superior cytotoxicity against human leukemia cell lines compared to traditional chemotherapeutics like doxorubicin. The study highlighted its potential as a lead compound for further development in cancer therapy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step reactions, including condensation of fluorinated pyridine precursors (e.g., trifluoromethyl-substituted aldehydes) with hydroxyl-containing nucleophiles, followed by cyclization. Catalysts such as palladium or copper (e.g., Pd(OAc)₂, CuI) in polar aprotic solvents (DMF, DMSO) are critical for achieving regioselective C–H activation . Acidic or basic workup is required to isolate the carboxylic acid moiety. Optimizing temperature (80–120°C) and catalyst loading (5–10 mol%) can improve yields from ~40% to >70% .
Q. How is the structure of this compound validated, and what analytical techniques are most reliable?
- Methodology : Use a combination of:
- NMR : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns (e.g., trifluoromethyl at C4, hydroxyl at C6) and hydrogen bonding interactions .
- Mass Spectrometry (HRMS) : To verify molecular ion peaks ([M+H]⁺ or [M−H]⁻) and fragmentation patterns.
- X-ray Crystallography : For unambiguous confirmation of stereoelectronic effects from the trifluoromethyl group .
Q. What are the key solubility challenges, and how can they be addressed in biological assays?
- Methodology : The compound’s poor aqueous solubility (due to the hydrophobic trifluoromethyl group) requires derivatization (e.g., methyl ester prodrugs) or co-solvents (DMSO:water mixtures ≤10% v/v). Dynamic light scattering (DLS) can assess aggregation in buffer systems .
Advanced Research Questions
Q. How does the trifluoromethyl group influence electronic properties and reactivity in cross-coupling reactions?
- Methodology : Computational studies (DFT calculations) reveal that the −CF₃ group acts as a strong electron-withdrawing group, lowering the LUMO energy of the pyridine ring and enhancing electrophilicity at C2 and C5. This facilitates nucleophilic aromatic substitution (SNAr) at C6 with amines or thiols. Experimental validation via Hammett plots or kinetic isotope effects (KIE) is recommended .
Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no activity)?
- Methodology : Discrepancies often arise from:
- Purity : Use HPLC (≥95% purity) and LC-MS to exclude byproducts (e.g., dehydroxylated analogs).
- Assay Conditions : Test under varying pH (5–8) and ionic strengths, as the carboxylic acid’s ionization state affects binding .
- Target Selectivity : Perform competitive binding assays with structurally related inhibitors to rule off-target effects .
Q. How can regioselectivity be controlled during functionalization of the pyridine ring?
- Methodology :
- Directing Groups : Install temporary directing groups (e.g., boronic esters) at C2 to steer C–H functionalization toward C3 or C5 .
- Metal Catalysis : Pd-catalyzed C–H activation with ligands (e.g., XPhos) enhances selectivity for meta-substitution relative to the −CF₃ group .
Q. What computational tools predict the compound’s metabolic stability in pharmacokinetic studies?
- Methodology : Use in silico tools like ADMET Predictor™ or SwissADME to model:
- Phase I Metabolism : Hydroxylation at C6 or oxidative defluorination of −CF₃.
- Phase II Conjugation : Glucuronidation of the carboxylic acid group. Validate with in vitro microsomal assays (human liver microsomes, HLMs) .
Key Recommendations
- Synthesis : Prioritize Pd/XPhos systems for C–H functionalization to avoid competing side reactions .
- Characterization : Combine XRD with ¹⁹F NMR to resolve ambiguities in trifluoromethyl orientation .
- Biological Testing : Include solubility enhancers (e.g., cyclodextrins) in assay buffers to mitigate false negatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
